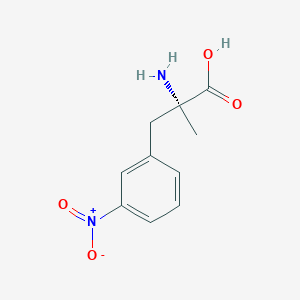

(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)

Descripción

BenchChem offers high-quality (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFGGLYMLNDZAM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-α-Methyl-3-nitrophenylalanine is a chiral amino acid derivative with significant biological activity, particularly in the context of its potential applications in drug discovery and development. This compound has been studied for its effects on various biological pathways, including its role as an inhibitor in kinase activity and its antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of (R)-α-Methyl-3-nitrophenylalanine, supported by data tables and relevant case studies.

Synthesis of (R)-α-Methyl-3-nitrophenylalanine

The synthesis of (R)-α-Methyl-3-nitrophenylalanine typically involves asymmetric synthesis techniques that allow for the selective formation of the desired enantiomer. Recent advancements in phase-transfer catalysis have facilitated the efficient production of this compound with high enantiomeric excess (ee) and purity (>98% ee) .

1. Inhibition of Kinases

(R)-α-Methyl-3-nitrophenylalanine has been shown to exhibit potent inhibitory effects on various kinases, particularly Src family kinases. The presence of the nitro group at the para position on the phenyl ring is critical for enhancing inhibitory potency. In a study comparing different derivatives, the compound demonstrated an IC50 value significantly lower than other non-nitro substituted analogs, indicating a strong binding affinity to the kinase domain .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Ac-CIYKF(4-NO2)Y | 0.53 | Highest potency observed |

| Ac-CIF(4-NO2)KYY | 1.5 | Moderate potency |

| Ac-CIYKYF(4-NO2) | 10.8 | Lower potency |

| Ac-CIYKFY | >700 | No inhibitory activity |

These results underscore the importance of structural modifications in enhancing biological activity.

2. Antimicrobial Activity

In addition to its kinase inhibitory properties, (R)-α-Methyl-3-nitrophenylalanine exhibits antimicrobial activity against various pathogens. Studies have indicated that derivatives of this compound show varying degrees of efficacy against Gram-positive bacteria and fungi. For instance, modifications to the side chain can enhance or diminish antimicrobial properties .

| Derivative | Activity Against | Efficacy |

|---|---|---|

| Compound A | Gram-positive bacteria | Moderate |

| Compound B | Aspergillus niger | Mild |

| Compound C | Dermatophytes | High |

Case Study 1: Src Kinase Inhibition

A study conducted by researchers focused on the structure-activity relationship (SAR) of linear peptides containing nitro-substituted phenylalanine derivatives. The findings revealed that incorporation of (R)-α-Methyl-3-nitrophenylalanine significantly improved the inhibitory potency against c-Src kinase, a target implicated in several cancers . The optimal positioning of the nitro group was crucial for binding affinity.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of various peptide derivatives containing (R)-α-Methyl-3-nitrophenylalanine. Results indicated that certain modifications led to enhanced activity against specific fungal strains, suggesting potential applications in developing new antifungal agents .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Cancer Therapy

(R)-α-Methyl-3-nitrophenylalanine has been investigated for its potential use in cancer treatments. Its incorporation into peptide-based drugs can enhance their stability and efficacy. In a study by Grunewald et al., the introduction of non-canonical amino acids into therapeutic proteins showed promise in eliciting immune responses against tumors, suggesting that (R)-α-Methyl-3-nitrophenylalanine could be utilized to create more effective cancer vaccines .

1.2 Vaccine Development

The compound has been explored for its role in developing therapeutic vaccines. By incorporating (R)-α-Methyl-3-nitrophenylalanine into self-proteins, researchers have been able to break immunological tolerance and generate robust immune responses . This approach holds potential for creating vaccines against various diseases, including viral infections.

Protein Engineering

2.1 Genetic Incorporation

The ability to genetically incorporate (R)-α-Methyl-3-nitrophenylalanine into proteins allows researchers to probe protein structure and function. This incorporation can facilitate the study of post-translational modifications and enhance the understanding of protein interactions . The use of engineered tRNA synthetases enables precise incorporation of this amino acid into target proteins, providing insights into their biochemical roles.

2.2 Biophysical Studies

The compound has been used as a probe in biophysical studies to investigate protein folding and dynamics. Its unique chemical properties allow it to act as a fluorescent marker or a site-selective cross-linker, aiding in the visualization of protein interactions and conformational changes .

Table 1: Summary of Case Studies Involving (R)-α-Methyl-3-nitrophenylalanine

Table 2: Biophysical Applications

Métodos De Preparación

Reaction Design and Catalytic System

The asymmetric α-alkylation of Schiff base esters under phase-transfer conditions has emerged as a robust method for synthesizing (R)-α-methyl-3-nitrophenylalanine. Using a pseudoenantiomeric cinchona-derived catalyst (1f ), tert-butyl N-(diphenylmethylene)glycinate undergoes alkylation with 3-nitrobenzyl bromide in a toluene/50% aqueous KOH biphasic system. The catalyst’s quaternary ammonium center facilitates enantioselective deprotonation, enabling the nucleophilic attack on the benzyl halide.

Optimization of Reaction Parameters

-

Temperature : Lowering the temperature to −20°C enhances enantioselectivity (94% ee → 96% ee) but extends reaction time to 48 hours.

-

Catalyst Loading : 10 mol% of 1f achieves 95% yield and 96% ee, while 20 mol% marginally improves yield (99%) without compromising ee.

-

Base : CsOH·H2O outperforms KOH and NaOH in minimizing racemization, critical for maintaining stereochemical integrity.

Table 1: Phase-Transfer Catalysis Optimization

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Temperature | −20°C | 95 | 96 |

| Catalyst Loading | 10 mol% | 95 | 96 |

| Solvent | Toluene/H2O | 99 | 94 |

Workup and Purification

Post-reaction, the Schiff base is hydrolyzed with 6N HCl at 50°C, followed by extraction and Fmoc protection using Fmoc-OSu in THF/water. Acidification precipitates the Fmoc-protected amino acid, which is isolated via filtration (99.3% recovery). Chiral HPLC with a Crownpak CR-I column confirms >98% ee using hexane/2-propanol (90:10) as the mobile phase.

Palladium-Catalyzed Tandem Alkylation–Asymmetric Transformation

Mechanistic Overview

A palladium(II)/chiral ligand (S-4 ) complex catalyzes the tandem alkylation and dynamic kinetic resolution of α-amino acid precursors. The nitrobenzyl bromide reacts with a glycine-derived Schiff base, forming a diastereomeric palladium complex that undergoes second-order asymmetric transformation (SOAT) to favor the (R)-enantiomer.

Ligand Design and Efficiency

The (S)-BINAP ligand enables 98% ee at 50°C, with SOAT driven by equilibration between diastereomers. EDTA-assisted workup prevents metal contamination, ensuring high chemical purity.

Table 2: Palladium-Catalyzed Synthesis Metrics

| Parameter | Value |

|---|---|

| Ligand Recovery | 99.3% |

| Reaction Time | 1 hour |

| ee After SOAT | 98% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing (R)-α-Methyl-3-nitrophenylalanine with high enantiomeric excess (>98%ee)?

- Methodological Answer : The synthesis of enantiomerically pure (R)-α-Methyl-3-nitrophenylalanine typically involves chiral resolution or asymmetric catalysis. A common approach is modifying L-phenylalanine derivatives via nitration and methylation. For example, reacting L-phenylalanine with methylating agents (e.g., methyl iodide) under basic conditions, followed by regioselective nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Enantiomeric purity can be enhanced via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) or using immobilized lipases for kinetic resolution .

Q. How can researchers validate the chemical purity and enantiomeric excess of (R)-α-Methyl-3-nitrophenylalanine?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified standards.

- Enantiomeric Excess : Employ chiral stationary phase (CSP) HPLC or capillary electrophoresis. For example, a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase can resolve enantiomers. Confirm via optical rotation measurements ([α]ᴅ²⁵) and cross-validate with ¹H-NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What storage conditions ensure the stability of (R)-α-Methyl-3-nitrophenylalanine in long-term studies?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Pre-dry the storage environment with desiccants (e.g., silica gel). Periodically assess stability via HPLC to detect degradation products (e.g., nitro group reduction or racemization). For aqueous solutions, buffer at pH 4–6 and avoid prolonged exposure to reducing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (R)-α-Methyl-3-nitrophenylalanine across studies?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or impurities. To address this:

- Replicate Experiments : Standardize protocols (e.g., OECD guidelines) and use internal controls.

- Analyze Batch Variability : Perform LC-MS to identify trace impurities (e.g., diastereomers or nitro-reduced byproducts).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from multiple studies, considering variables like cell line specificity or solvent effects .

Q. What strategies integrate computational modeling to predict the stereochemical outcomes of (R)-α-Methyl-3-nitrophenylalanine in enzyme-mediated reactions?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., cytochrome P450).

- QM/MM Calculations : Combine quantum mechanics (DFT) and molecular mechanics to simulate transition states and energy barriers for stereochemical pathways.

- Validate Experimentally : Compare predicted enantioselectivity with empirical data from chiral HPLC or kinetic resolution assays .

Q. How can researchers design experiments to study the metabolic fate of (R)-α-Methyl-3-nitrophenylalanine in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C- or deuterium-labeled analogs to track metabolic pathways via LC-MS/MS.

- Tissue Distribution Studies : Use autoradiography or MALDI imaging in animal models.

- Enzyme Inhibition Assays : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes. Triangulate data with in vitro hepatocyte models .

Data Analysis and Ethical Considerations

Q. What frameworks ensure ethical data sharing while protecting proprietary research on (R)-α-Methyl-3-nitrophenylalanine?

- Methodological Answer :

- De-Identification : Remove metadata linking to specific labs or collaborators.

- Controlled Access : Use platforms like Zenodo or EBI BioStudies with embargo options.

- Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and GDPR/IRB guidelines for anonymization. Document methodologies exhaustively to enable replication without disclosing sensitive IP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.